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molecular formula C10H12ClNO B8376740 1-(2-Aminophenyl)-4-chloro-1-butanone

1-(2-Aminophenyl)-4-chloro-1-butanone

Cat. No. B8376740
M. Wt: 197.66 g/mol
InChI Key: ZWRCXARKVKXNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05405998

Procedure details

A mixture of BCl3 (59.2 g, 0.50 mole) in 1,2-dichloroethane is treated with 4-chlorobutyronitrile (62.5 g, 0.604 mole) over a 1 hour period at -8° to 0° C., stirred for 1 hour at 0° to 5° C., treated with aniline (45.1 g, 0.485 mole) over a 1 hour period at 2° to 9° C., stirred for 1 hour, and treated with AlCl3 (68.8 g, 0.515 mole) in a single portion at ambient temperatures. The reaction mixture is sparged with nitrogen at reflux temperature for about 17 hours. The heated and sparged reaction mixture is cooled to 35° C. and added to approximately a 2-fold volume of water (based upon initial reaction volume) and stirred for 0.5 hour at 33° to 35° C. The phases are separated and the aqueous phase is washed with 1,2-dichloroethane. The organic phases are combined and concentrated in vacuo to give a solution of the title product containing, 85.9 g of the desired o-aminophenyl ketone, 89.7% yield, identified by HPLC analysis.
Name
Quantity
59.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
62.5 g
Type
reactant
Reaction Step Two
Quantity
45.1 g
Type
reactant
Reaction Step Three
Name
Quantity
68.8 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
89.7%

Identifiers

REACTION_CXSMILES
B(Cl)(Cl)Cl.[Cl:5][CH2:6][CH2:7][CH2:8][C:9]#N.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Al+3].[Cl-].[Cl-].[Cl-].[OH2:22]>ClCCCl>[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:9](=[O:22])[CH2:8][CH2:7][CH2:6][Cl:5] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
59.2 g
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
62.5 g
Type
reactant
Smiles
ClCCCC#N
Step Three
Name
Quantity
45.1 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
Quantity
68.8 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour at 0° to 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is sparged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for about 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
The heated
CUSTOM
Type
CUSTOM
Details
sparged
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
reaction volume) and
STIRRING
Type
STIRRING
Details
stirred for 0.5 hour at 33° to 35° C
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
the aqueous phase is washed with 1,2-dichloroethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)C(CCCCl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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